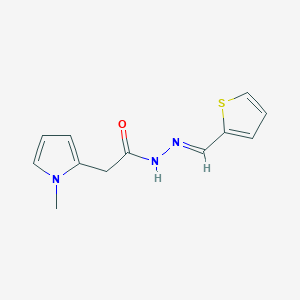
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid
Vue d'ensemble
Description
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid, also known as JNJ-38431055, is a chemical compound that has drawn the attention of scientific researchers due to its potential therapeutic properties.
Mécanisme D'action
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. By blocking the TRPV1 receptor, 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid reduces the sensitivity of pain receptors, resulting in a decrease in pain perception.
Biochemical and Physiological Effects
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and neuropathic pain. It has also been found to have a low potential for toxicity and adverse effects, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid is its high selectivity for the TRPV1 receptor, which reduces the risk of off-target effects. However, its limited solubility in water can pose a challenge for in vitro experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic use.
Orientations Futures
For research on 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid include exploring its potential as a treatment for other inflammatory and pain-related diseases, such as osteoarthritis and fibromyalgia. Additionally, studies on the pharmacokinetics and pharmacodynamics of 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid can help optimize its therapeutic potential. The development of analogs with improved solubility and bioavailability can also enhance its clinical utility.
Conclusion
In conclusion, 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid is a promising compound with potential therapeutic properties for the treatment of chronic pain and inflammation-related diseases. Its selective antagonist activity on the TRPV1 receptor makes it a promising candidate for further development as a therapeutic agent. Further research is needed to optimize its therapeutic potential and explore its potential for other diseases.
Applications De Recherche Scientifique
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-(4-heptylcyclohexyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)17-12-13-18(19(21)22)20-14-17/h12-16H,2-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAMQVIIUBEEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B3881206.png)
![N'-[(5-methyl-2-thienyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3881219.png)

![2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)

![N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B3881234.png)


![4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3881262.png)
methanol](/img/structure/B3881277.png)
![N-(4-bromophenyl)-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B3881278.png)
![1-[(2',6'-dimethoxybiphenyl-4-yl)methyl]piperidine](/img/structure/B3881282.png)
![N-1-adamantyl-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B3881284.png)
![4-(dimethylamino)-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3881295.png)